2,4-Dimethyl-N-[(1E)-4-oxo-1,4-dihydronaphthalen-1-ylidene]benzene-1-sulfonamide
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Overview
Description
2,4-Dimethyl-N-[(1E)-4-oxo-1,4-dihydronaphthalen-1-ylidene]benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties . This compound is characterized by the presence of a sulfonamide group attached to a naphthalene ring system, which imparts unique chemical and biological properties.
Preparation Methods
The synthesis of 2,4-Dimethyl-N-[(1E)-4-oxo-1,4-dihydronaphthalen-1-ylidene]benzene-1-sulfonamide typically involves the reaction of sulfonyl chlorides with amines. One common method is the reaction of 2,4-dimethylbenzenesulfonyl chloride with 4-oxo-1,4-dihydronaphthalen-1-amine under basic conditions . The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve the use of microwave irradiation to enhance reaction rates and yields .
Chemical Reactions Analysis
2,4-Dimethyl-N-[(1E)-4-oxo-1,4-dihydronaphthalen-1-ylidene]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium azide for nucleophilic substitution . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,4-Dimethyl-N-[(1E)-4-oxo-1,4-dihydronaphthalen-1-ylidene]benzene-1-sulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-N-[(1E)-4-oxo-1,4-dihydronaphthalen-1-ylidene]benzene-1-sulfonamide involves the inhibition of specific enzymes and pathways in biological systems. For example, sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid in bacteria . This inhibition leads to the disruption of bacterial DNA synthesis and cell division, resulting in antibacterial effects .
Comparison with Similar Compounds
2,4-Dimethyl-N-[(1E)-4-oxo-1,4-dihydronaphthalen-1-ylidene]benzene-1-sulfonamide can be compared with other sulfonamide compounds such as sulfamethoxazole, sulfadiazine, and sulfamethazine . While these compounds share similar antibacterial properties, this compound is unique due to its specific structural features and the presence of a naphthalene ring system . This structural uniqueness may impart different biological activities and pharmacokinetic properties compared to other sulfonamides.
Properties
IUPAC Name |
(NE)-2,4-dimethyl-N-(4-oxonaphthalen-1-ylidene)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3S/c1-12-7-10-18(13(2)11-12)23(21,22)19-16-8-9-17(20)15-6-4-3-5-14(15)16/h3-11H,1-2H3/b19-16+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWAQREHBGQRFII-KNTRCKAVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N=C2C=CC(=O)C3=CC=CC=C23)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)/N=C/2\C=CC(=O)C3=CC=CC=C23)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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